molecular formula C13H8F3NO2 B1610462 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl CAS No. 346-99-6

4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B1610462
CAS No.: 346-99-6
M. Wt: 267.2 g/mol
InChI Key: GZNKLBNXFDXRRQ-UHFFFAOYSA-N
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Description

4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl ( 80245-34-7) is a biphenyl derivative of interest in advanced materials and pharmaceutical research . This compound features a molecular formula of C13H8F3NO2 and a molecular weight of 267.20 . Its structure incorporates two key functional groups: a nitro group and a trifluoromethyl group, both of which are known to significantly influence a molecule's electronic properties, metabolic stability, and binding affinity . The trifluoromethyl group is widely used in medicinal chemistry and agrochemicals due to its high electronegativity and lipophilicity, which can enhance cell membrane permeability and improve thermodynamic stability . The nitro group can serve as a precursor for the synthesis of other valuable functional groups, such as amines, making this compound a potential versatile building block for the development of more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)17(18)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNKLBNXFDXRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511672
Record name 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346-99-6
Record name 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Nitro 3 Trifluoromethyl 1,1 Biphenyl and Its Derivatives

Direct Synthesis Strategies for 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl

Direct synthesis involves the coupling of a (trifluoromethyl)benzene derivative with a nitrophenyl derivative in a single, effective step.

Palladium-catalyzed reactions are central to the formation of biaryl compounds due to their efficiency and functional group tolerance. mdpi.com The Suzuki-Miyaura coupling is a premier method within this class for synthesizing this compound. libretexts.org

First reported by Akira Suzuki and Norio Miyaura in 1981, the Suzuki-Miyaura coupling is a versatile cross-coupling reaction between an organoborane compound (like a boronic acid) and an organohalide. libretexts.orglaboratorytalk.com For the synthesis of this compound, this typically involves the reaction of a 1-halo-3-(trifluoromethyl)benzene with 4-nitrophenylboronic acid. The general catalytic cycle consists of three main steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoborane, and reductive elimination to yield the final biphenyl (B1667301) product and regenerate the catalyst. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling Protocols
Catalyst Systems and Ligand Optimization

The choice of the palladium source and the associated ligand is critical for a successful Suzuki-Miyaura coupling. The catalyst system must be robust enough to couple an electron-deficient aryl halide (due to the trifluoromethyl group) with an electron-deficient arylboronic acid (due to the nitro group).

Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). organic-chemistry.orgresearchgate.net The true catalytic species is a Pd(0) complex, which is often generated in situ.

Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging couplings involving electron-poor or sterically hindered substrates, electron-rich and bulky phosphine (B1218219) ligands are often required. These ligands promote the rate-determining oxidative addition step and facilitate reductive elimination. organic-chemistry.org

Table 1: Common Catalyst and Ligand Systems for Suzuki-Miyaura Coupling

Palladium Source Ligand Typical Substrates & Conditions Key Characteristics
Pd(OAc)₂ or Pd₂(dba)₃ Tri(tert-butyl)phosphine (P(t-Bu)₃) Effective for coupling a wide range of aryl halides, including less reactive aryl chlorides, often at room temperature. organic-chemistry.orgresearchgate.net Highly electron-rich and sterically bulky, promoting efficient catalysis.
Pd(OAc)₂ Tricyclohexylphosphine (PCy₃) Particularly suitable for coupling aryl triflates. organic-chemistry.org A bulky and electron-rich alkylphosphine ligand.
PdCl₂(dppf) 1,1'-Bis(diphenylphosphino)ferrocene (dppf) A general-purpose, robust system for various aryl halides. Ferrocene backbone provides unique electronic properties and stability.
Base Selection and Solvent Effects

The base is a critical component in the Suzuki-Miyaura reaction, as it is required to activate the boronic acid for the transmetalation step. libretexts.org The choice of base and solvent is interdependent and can significantly influence reaction rates and yields. nih.govhes-so.ch Biphasic systems, typically an organic solvent with an aqueous solution of the base, are frequently employed and can enhance reaction performance. hes-so.ch

Stronger bases can sometimes accelerate the reaction but may also lead to side reactions. The solubility of the base in the chosen solvent system is a key consideration to prevent catalyst fouling and ensure efficient reaction. nih.gov For the synthesis of this compound, a moderately strong base is generally preferred.

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Reactions

Base Common Solvents Temperature (°C) Notes
Potassium Carbonate (K₂CO₃) Toluene/Water, Dioxane/Water, DMF/Water mdpi.com 70-110 A widely used, effective, and economical base for a variety of substrates.
Cesium Carbonate (Cs₂CO₃) Dioxane, Toluene, DMF Room Temp - 100 Often more effective than K₂CO₃ for difficult couplings, but more expensive.
Potassium Phosphate (K₃PO₄) Toluene, Dioxane Room Temp - 110 A strong base that is particularly effective for coupling aryl chlorides.

Solvents influence the solubility of reactants and the stability of catalytic intermediates. hes-so.ch Polar aprotic solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), and 1,4-Dioxane are common choices. mdpi.comnih.gov

Temperature and Reaction Time Parameters

The temperature and duration of the reaction are adjusted to ensure complete conversion of the starting materials. While some highly active catalyst systems can facilitate reactions at room temperature organic-chemistry.orgresearchgate.net, many Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. Temperatures typically range from ambient to the boiling point of the solvent. libretexts.org Reaction times can vary from a few minutes to over 24 hours, depending on the reactivity of the substrates and the efficiency of the catalyst system. mdpi.com

For the synthesis of this compound, which involves two electron-deficient coupling partners, elevated temperatures (e.g., 80-110 °C) are likely necessary to achieve a good yield in a reasonable timeframe.

Ultrasound-Assisted Approaches

The application of ultrasonic irradiation is an effective method for accelerating chemical reactions, including the Suzuki-Miyaura coupling. laboratorytalk.com Sonication enhances mass transfer and promotes the activation of the catalyst, often leading to significant improvements in reaction outcomes.

Research has demonstrated that ultrasound-assisted Suzuki-Miyaura reactions can result in:

Dramatically shorter reaction times : Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. scirp.org

Higher yields : The increased reaction efficiency often translates to improved product yields.

Milder conditions : The energy provided by cavitation can allow reactions to proceed at lower ambient temperatures. laboratorytalk.com

In the context of synthesizing this compound, an ultrasound-assisted protocol could offer a greener and more efficient alternative to traditional heating methods, potentially using a heterogeneous palladium catalyst in an aqueous medium. laboratorytalk.com

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Suzuki Coupling

Parameter Conventional Heating Ultrasound Irradiation
Reaction Time Hours (e.g., 1-24 h) Minutes to a few hours (e.g., 5 min - 3 h) scirp.org
Temperature Often elevated (e.g., 80-110 °C) Often ambient or slightly elevated (e.g., 30 °C) laboratorytalk.com
Yield Good to Excellent Often higher than conventional methods

| Energy Input | Thermal | Acoustic |

Other Metal-Catalyzed Coupling Approaches

Beyond the widely used Suzuki coupling, other palladium-catalyzed cross-coupling reactions, such as the Stille and Hiyama couplings, represent viable methods for the formation of the C-C bond between the two aryl rings of this compound. These methods offer alternative pathways that can be advantageous depending on precursor availability and desired reaction conditions.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. chemicalbook.comjetir.org This reaction is noted for its tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis. organic-chemistry.org The synthesis of this compound via Stille coupling can be envisioned through two primary pathways, utilizing different combinations of organostannane and aryl halide precursors. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. jetir.org A significant drawback of this method is the high toxicity of organotin compounds. organic-chemistry.org

Table 1: Plausible Stille Coupling Routes to this compound

RouteAryl Halide PartnerOrganostannane PartnerCatalyst System (Typical)
A 1-Halo-3-(trifluoromethyl)benzeneTributyl(4-nitrophenyl)stannane chemspider.comPd(PPh₃)₄, Toluene, Heat
B 1-Halo-4-nitrobenzene(3-(Trifluoromethyl)phenyl)tributylstannanePd(dba)₂, Ligand (e.g., PPh₃), Solvent, Heat

Note: "Halo" typically refers to Iodo, Bromo, or Triflate. The specific choice of catalyst, ligand, and solvent can be optimized for yield.

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. chemimpex.combeilstein-journals.org A key feature of this reaction is the requirement of an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicon species that facilitates transmetalation. chemimpex.combeilstein-journals.org The reaction is known to tolerate various functional groups, including nitro moieties. chemimpex.com Organosilanes are generally less toxic and more stable than their organotin counterparts, presenting an advantage over the Stille reaction. chemimpex.com

Table 2: Plausible Hiyama Coupling Routes to this compound

RouteAryl Halide PartnerOrganosilane PartnerCatalyst & Activator (Typical)
A 1-Halo-3-(trifluoromethyl)benzeneTrimethoxy(4-nitrophenyl)silanePd(OAc)₂, Ligand (e.g., XPhos), TBAF
B 1-Halo-4-nitrobenzeneTrimethoxy[3-(trifluoromethyl)phenyl]silane [Pd(allyl)Cl]₂, Ligand, TBAF

Note: "Halo" typically refers to Chloro, Bromo, or Iodo. Aryltrifluorosilanes are also effective coupling partners. acs.org

Nucleophilic Aromatic Substitution Routes

Nucleophilic Aromatic Substitution (SNAr) offers a theoretical, though less common, pathway for forming biaryl compounds. The reaction requires an aromatic ring that is highly electron-deficient, typically substituted with strong electron-withdrawing groups (like -NO₂), and a good leaving group (like a halide). The synthesis of this compound could occur if a nucleophilic carbanion derived from one aromatic ring attacks the electron-poor, halide-bearing second ring.

For this specific target, the reaction would likely involve a 1-halo-4-nitrobenzene substrate, where the nitro group activates the ring toward nucleophilic attack. The nucleophile would be a carbanionic form of 3-(trifluoromethyl)benzene, such as (3-(trifluoromethyl)phenyl)lithium or the corresponding Grignard reagent. The strong electron-withdrawing nature of the nitro group stabilizes the intermediate Meisenheimer complex, facilitating the substitution. While plausible, this method often faces challenges with side reactions and may not be as efficient as metal-catalyzed cross-coupling reactions for this particular transformation. Research has shown successful SNAr reactions on nitro-activated rings bearing other powerful electron-withdrawing groups like pentafluorosulfanyl (SF₅). nih.govmdpi.comnih.gov

Synthesis of Key Precursors and Intermediates

The success of the aforementioned synthetic methodologies hinges on the availability of key halogenated and organometallic building blocks.

Halogenated Aromatic Building Blocks

The primary halogenated precursors required are derivatives of nitrobenzene (B124822) and trifluoromethylbenzene.

1-Bromo-4-nitrobenzene (B128438) : This compound is commonly prepared via the electrophilic nitration of bromobenzene. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.com While both ortho and para isomers are formed, the para product, 1-bromo-4-nitrobenzene, is the major isomer and can be readily isolated and purified by recrystallization from ethanol (B145695) due to its lower solubility compared to the ortho isomer.

1-Iodo-4-nitrobenzene : A standard route to this precursor is the Sandmeyer reaction. It begins with the diazotization of 4-nitroaniline (B120555) using sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid at low temperatures (0-5 °C). orgsyn.orgtandfonline.com The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group to yield 1-iodo-4-nitrobenzene. orgsyn.orgtandfonline.com

1-Bromo-3-(trifluoromethyl)benzene : This intermediate can be synthesized via two main routes. One method is the direct electrophilic bromination of benzotrifluoride (B45747) using bromine and an iron catalyst. wikipedia.org An alternative and often more regioselective method is a Sandmeyer reaction starting from 3-(trifluoromethyl)aniline (B124266) (m-amino-benzotrifluoride). The amine is converted to its diazonium salt and subsequently treated with cuprous bromide (CuBr) to install the bromo group. wikipedia.org

Boronic Acid and Organometallic Precursors

For Suzuki, Stille, and Hiyama couplings, the corresponding organometallic precursors are essential.

(4-Nitrophenyl)boronic acid : Although commercially available, this Suzuki coupling partner can be synthesized. Direct nitration of phenylboronic acid is challenging as it often leads to protodeboronation (cleavage of the C-B bond). A more reliable, albeit multi-step, approach involves the conversion of 4-bromonitrobenzene to its Grignard reagent, followed by reaction with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup. chemicalbook.com

(3-(Trifluoromethyl)phenyl)boronic acid : This reagent is also commercially available. chemimpex.comsigmaaldrich.com Its synthesis is typically achieved by reacting 1-bromo-3-(trifluoromethyl)benzene with a strong organolithium base, such as n-butyllithium, at low temperatures (-78 °C) to form the aryllithium species. This intermediate is then quenched with a borate ester like triisopropyl borate, followed by hydrolysis to give the desired boronic acid. tandfonline.com

Organostannane and Organosilane Precursors : The synthesis of organostannanes (for Stille coupling) and organosilanes (for Hiyama coupling) generally follows pathways similar to boronic acid synthesis. The corresponding aryl halide (e.g., 1-bromo-4-nitrobenzene or 1-bromo-3-(trifluoromethyl)benzene) is converted into an organolithium or Grignard reagent, which is then reacted with an appropriate electrophile, such as tributyltin chloride (for Tributyl(4-nitrophenyl)stannane) chemspider.com or an alkoxysilane like trimethoxychlorosilane (B1583017) (for trimethoxy[3-(trifluoromethyl)phenyl]silane).

Derivatization Strategies for this compound

Once synthesized, this compound can be further modified, most commonly by transforming the nitro group into other functional groups.

Reduction of the Nitro Group to Amino Biphenyl Derivatives

The reduction of the nitro group in this compound to an amino group yields 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine, a valuable intermediate for further functionalization. This transformation can be accomplished using several standard methods.

Catalytic hydrogenation is a widely employed, clean, and efficient method for reducing aromatic nitro compounds. google.comgoogle.com The reaction is typically carried out using a heterogeneous catalyst, such as palladium on activated carbon (Pd/C), under a hydrogen atmosphere. The process is generally selective for the nitro group, leaving other functionalities like the trifluoromethyl group and the biphenyl core intact. Another approach is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as Pd/C, avoiding the need for pressurized hydrogen gas. mdpi.com Other classical reduction methods, such as using metals like tin (Sn) or iron (Fe) in acidic media (e.g., HCl), can also be effective.

Table 3: Common Methods for the Reduction of Aromatic Nitro Groups

MethodReagentsTypical ConditionsNotes
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%)Methanol or Ethanol, Room Temp, 1-5 atm H₂High yield, clean reaction, catalyst is recyclable. google.com
Transfer Hydrogenation Ammonium Formate (HCOONH₄)Pd/C, Methanol, RefluxAvoids handling of H₂ gas; generally safe and effective. mdpi.com
Metal/Acid Reduction Sn, conc. HCl or Fe, Acetic AcidHeatClassical method, effective but workup can be more complex.

Further Functionalization of the Trifluoromethyl and Nitro Moieties

The reactivity of the trifluoromethyl and nitro groups allows for a range of functionalization reactions, leading to the synthesis of novel biphenyl derivatives with tailored electronic and steric properties.

The reduction of the nitro group is a common and highly useful transformation. Depending on the reducing agent and reaction conditions, the nitro group can be converted into a variety of other functionalities. For instance, the stepwise reduction of a related compound, 2,2'-dinitro-4,4'-bis-(trifluoromethyl)-biphenyl, has been studied in detail. Treatment with sodium sulfide (B99878) leads to the corresponding 2,2'-dinitroso-4,4'-bis-(trifluoromethyl)-biphenyl. Further reduction yields 3,8-bis-(trifluoromethyl)-benzo[c]cinnoline-5-oxide, and ultimately 3,8-bis-(trifluoromethyl)-benzo[c]cinnoline. acs.org Catalytic hydrogenation of the same dinitro-biphenyl derivative using a palladium catalyst can produce the 2,2'-diamino-4,4'-bis-(trifluoromethyl)-biphenyl, alongside the aforementioned benzo[c]cinnoline (B3424390) and its N-oxide. acs.org

These findings suggest that the nitro group of this compound can be selectively reduced to an amino group, which is a key precursor for many heterocyclic ring systems. Common methods for the reduction of aromatic nitro compounds to anilines include catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel, as well as the use of metals like iron or tin(II) chloride in acidic media. nih.gov

The trifluoromethyl group, known for its high stability, can also be functionalized, although this often requires more forcing conditions. One approach is hydrodefluorination, which can be achieved electrochemically or using specific reducing agents. nih.gov Such transformations can convert the -CF3 group into a difluoromethyl (-CF2H) or monofluoromethyl (-CH2F) group, which can act as bioisosteres for other functionalities.

Starting MaterialReagent(s)Product(s)Reference(s)
2,2'-Dinitro-4,4'-bis-(trifluoromethyl)-biphenylSodium sulfide2,2'-Dinitroso-4,4'-bis-(trifluoromethyl)-biphenyl, 3,8-bis-(trifluoromethyl)-benzo[c]cinnoline-5-oxide, 3,8-bis-(trifluoromethyl)-benzo[c]cinnoline acs.org
2,2'-Dinitro-4,4'-bis-(trifluoromethyl)-biphenylH2, Pd catalyst2,2'-Diamino-4,4'-bis-(trifluoromethyl)-biphenyl, 3,8-bis-(trifluoromethyl)-benzo[c]cinnoline, 3,8-bis-(trifluoromethyl)-benzo[c]cinnoline-5-oxide acs.org
Aromatic Nitro CompoundsPd/C, H2Aromatic Amines nih.gov
Trifluoromethyl KetonesElectrochemical reductionDifluoromethyl Ketones nih.gov

Formation of Related Heterocyclic Structures

The derivatives of this compound, particularly the corresponding amine, are valuable precursors for the synthesis of a variety of heterocyclic compounds through intramolecular cyclization reactions.

Fluorenones: The synthesis of highly substituted fluorenones can be achieved through the tert-butyl hydroperoxide (TBHP)-mediated oxidative cyclization of 2-(aminomethyl)biphenyls. This methodology has been shown to be compatible with electron-withdrawing groups like the trifluoromethyl group. beilstein-journals.orgnih.gov For example, the cyclization of a primary aminomethylbiphenyl bearing a trifluoromethyl group has been reported, demonstrating the feasibility of forming a fluorenone core in the presence of this substituent. beilstein-journals.org

Carbazoles: The Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyls using phosphites or phosphines, is a classic method for carbazole (B46965) synthesis. A modified procedure using triphenylphosphine (B44618) has been shown to be effective for a range of substituted 2-nitrobiphenyls, leading to the corresponding carbazoles in good yields. nih.gov This suggests that this compound could be a suitable substrate for this transformation, yielding a trifluoromethyl-substituted carbazole. Furthermore, palladium-catalyzed C-H activation and intramolecular C-N bond formation in 2-aminobiphenyls provides another efficient route to carbazoles. researchgate.netlookchem.com

Phenanthridines: Phenanthridine and its derivatives can be synthesized from N-acyl-2-aminobiphenyls through cyclization reactions, often promoted by dehydrating agents like polyphosphoric acid or phosphorus oxychloride. The necessary N-acyl-2-aminobiphenyl precursor can be readily prepared by acylation of the corresponding 2-aminobiphenyl. This approach offers a pathway to trifluoromethyl-substituted phenanthridines. nih.gov

Dibenzofurans: While not directly accessible from the nitro or amino derivatives, the synthesis of dibenzofurans can be achieved from related biphenylols. Palladium-catalyzed intramolecular C-O bond formation in 2-hydroxybiphenyls is a common strategy. nih.govorganic-chemistry.org Therefore, conversion of the amino group of a 4'-amino-3-(trifluoromethyl)-1,1'-biphenyl derivative to a hydroxyl group would open up a pathway to the corresponding dibenzofuran.

PrecursorHeterocyclic ProductKey Reaction TypeReference(s)
2-(Aminomethyl)biphenylsFluorenonesOxidative cyclization (TBHP) beilstein-journals.orgnih.gov
2-NitrobiphenylsCarbazolesReductive cyclization (Cadogan reaction) nih.gov
2-AminobiphenylsCarbazolesPd-catalyzed C-H activation/C-N formation researchgate.netlookchem.com
N-Acyl-2-aminobiphenylsPhenanthridinesDehydrative cyclization nih.gov
2-HydroxybiphenylsDibenzofuransPd-catalyzed C-O bond formation nih.govorganic-chemistry.org

Spectroscopic and Structural Elucidation of 4 Nitro 3 Trifluoromethyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the electronic environment of the individual atoms.

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The spectrum would be comprised of signals from the seven aromatic protons.

The protons on the 4'-nitrophenyl ring are anticipated to appear as two distinct doublets. The protons ortho to the nitro group (H-2' and H-6') would be deshielded due to the electron-withdrawing nature of the nitro group and are expected to resonate at a lower field, likely around 8.3 ppm. The protons meta to the nitro group (H-3' and H-5') would appear at a slightly higher field, around 7.7 ppm. rsc.orgrsc.org

The protons on the 3-(trifluoromethyl)phenyl ring would present a more complex splitting pattern. The proton at the 2-position, being ortho to the trifluoromethyl group, is expected to be a singlet or a narrowly split multiplet. The protons at the 4, 5, and 6-positions would likely appear as a series of multiplets, influenced by both the trifluoromethyl group and the other phenyl ring. By analyzing related compounds such as 1-nitro-3-(trifluoromethyl)benzene and 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile, the chemical shifts for these protons can be predicted. rsc.orgrsc.org

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2', H-6'~ 8.3Doublet~ 8-9
H-3', H-5'~ 7.7Doublet~ 8-9
H-2~ 7.9Singlet/Multiplet-
H-4, H-5, H-6~ 7.6 - 7.8Multiplet-

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. It is expected to show 13 distinct signals, one for each unique carbon atom.

The carbon attached to the nitro group (C-4') is expected to be significantly deshielded, appearing at a low field around 147-148 ppm. rsc.org The carbon attached to the trifluoromethyl group (C-3) will also be deshielded and will show a characteristic quartet splitting due to coupling with the three fluorine atoms. The carbon of the trifluoromethyl group itself will also be a quartet. The chemical shifts of the other aromatic carbons will be influenced by the positions of the two substituents.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
C-1~140Singlet
C-2~123Singlet
C-3~131Quartet
C-4~129Singlet
C-5~124Singlet
C-6~135Singlet
C-1'~145Singlet
C-2', C-6'~128Singlet
C-3', C-5'~124Singlet
C-4'~147Singlet
-CF₃~123Quartet

The ¹⁹F NMR spectrum is a simple yet informative tool for compounds containing fluorine. For this compound, the spectrum is expected to show a single sharp singlet, characteristic of a trifluoromethyl group attached to an aromatic ring. The chemical shift of this singlet is anticipated to be in the range of -62 to -64 ppm, which is a typical region for a CF₃ group on a benzene (B151609) ring. rsc.org This single peak confirms the presence and electronic environment of the trifluoromethyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the nitro and trifluoromethyl groups.

The nitro group (NO₂) will exhibit two characteristic stretching vibrations: a strong asymmetric stretching band in the region of 1520-1560 cm⁻¹ and a symmetric stretching band around 1345-1385 cm⁻¹. chemicalbook.com

The trifluoromethyl group (CF₃) will show strong C-F stretching vibrations, typically in the range of 1100-1400 cm⁻¹. These bands are often intense and can sometimes overlap with other absorptions in this region. A study on 4-nitro-3-(trifluoromethyl)aniline (B27955) showed strong bands around 1119 cm⁻¹ which were attributed to the CF₃ group. chemicalbook.com

Other expected absorptions include aromatic C-H stretching vibrations above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Medium
NO₂ Asymmetric Stretch1520 - 1560Strong
Aromatic C=C Stretch1400 - 1600Medium-Strong
NO₂ Symmetric Stretch1345 - 1385Strong
C-F Stretch1100 - 1400Strong

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a strong and sharp band, typically around 1350 cm⁻¹. The biphenyl (B1667301) ring-breathing vibration, a characteristic feature of biphenyl compounds, should also be a prominent peak, often observed near 1280 cm⁻¹. researchgate.net The C-CF₃ stretching vibration may also be visible in the Raman spectrum. Aromatic C-H and C=C stretching vibrations will also be present. A spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline recorded FT-Raman spectra and provided a detailed vibrational assignment which can be used as a reference. nih.gov

Predicted FT-Raman Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Medium
NO₂ Symmetric Stretch~ 1350Strong
Biphenyl Ring Breathing~ 1280Strong
C-CF₃ Stretch~ 700-800Medium

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z).

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov This technique is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound would be introduced into the GC system, where it would travel through a capillary column. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic property that depends on the compound's volatility and its interaction with the column's stationary phase.

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process not only generates a molecular ion (M⁺) but also causes the molecule to break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of ions at different m/z values.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Based on its structure (C₁₃H₈F₃NO₂), the monoisotopic mass is 267.05 g/mol . epa.gov Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da), and cleavage at the biphenyl linkage, yielding fragments corresponding to the substituted and unsubstituted phenyl rings. While specific experimental data for this compound is not widely published, the table below illustrates the expected primary ions.

Table 1: Expected GC-MS Fragmentation Data for this compound

Fragment Ion Proposed Structure Expected m/z
[M]⁺ [C₁₃H₈F₃NO₂]⁺ 267
[M-NO₂]⁺ [C₁₃H₈F₃]⁺ 221
[C₇H₄F₃]⁺ Trifluoromethylphenyl cation 145
[C₆H₄NO₂]⁺ Nitrophenyl cation 122

Note: This data is predictive and based on established fragmentation principles.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule and its fragments, confirming the molecular formula.

For this compound, HRMS would be used to verify its elemental composition of C₁₃H₈F₃NO₂. The theoretically calculated exact mass for the molecular ion [M]⁺ is 267.050713. An experimental HRMS measurement yielding a value very close to this would provide strong evidence for the compound's identity.

Table 2: HRMS Data for this compound

Molecular Formula Ion Calculated Exact Mass (m/z)
C₁₃H₈F₃NO₂ [M+H]⁺ 268.0580

Note: The calculated masses are based on the monoisotopic masses of the most abundant isotopes.

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. blucher.com.br

To perform single-crystal X-ray diffraction (SC-XRD), a high-quality single crystal of the compound is required. slideserve.com The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the atomic positions.

An SC-XRD analysis of this compound would provide definitive information about its molecular geometry. This includes precise bond lengths, bond angles, and torsion angles. A key structural feature of biphenyl systems is the dihedral angle between the two phenyl rings, which is influenced by the steric and electronic effects of the substituents. In this case, the trifluoromethyl group at the 3-position would likely cause a significant twist between the two rings to minimize steric hindrance.

While a specific crystal structure for this compound is not available in open literature, studies of similar substituted biphenyls, such as 4-bromo-4'-nitrodiphenyl, show a twisted conformation with a dihedral angle of approximately 35°. bath.ac.uk A similar non-planar arrangement would be expected for the title compound.

Table 3: Predicted Key Molecular Geometry Parameters from SC-XRD

Parameter Description Expected Value Range
C-C (phenyl) Bond lengths within the phenyl rings 1.37 - 1.40 Å
C-C (biphenyl) Bond length connecting the two rings 1.48 - 1.51 Å
C-N (nitro) Bond length of the carbon-nitrogen bond 1.45 - 1.49 Å
C-CF₃ Bond length of the carbon-trifluoromethyl bond 1.49 - 1.53 Å

Note: These values are estimations based on data from structurally related compounds.

Beyond individual molecular geometry, SC-XRD also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

Computational and Theoretical Investigations of 4 Nitro 3 Trifluoromethyl 1,1 Biphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular properties with high accuracy. For complex organic molecules such as 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl, methods like Density Functional Theory (DFT) and ab initio calculations are particularly valuable.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational cost. It is frequently used to investigate the properties of substituted biphenyl (B1667301) systems. researchgate.neteurjchem.comelsevierpure.com Studies on similar compounds often employ hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G+(d,p) to achieve reliable results. researchgate.netelsevierpure.comnih.gov

Optimization of Molecular Geometry

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this involves determining key parameters such as bond lengths, bond angles, and the dihedral angle between the two phenyl rings.

Below is a representative table of the types of parameters determined during geometry optimization.

Table 1: Representative Geometrical Parameters from DFT Optimization

Parameter Description
C-C Bond Length (Inter-ring) The distance between the two carbon atoms connecting the phenyl rings.
C-N Bond Length The distance between the carbon atom of the phenyl ring and the nitrogen of the nitro group.
C-C(F3) Bond Length The distance between the carbon atom of the phenyl ring and the carbon of the trifluoromethyl group.
Dihedral Angle (C-C-C-C) The twist angle between the two phenyl rings.
Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also predicts the molecule's infrared (IR) and Raman spectra. scholarsresearchlibrary.com Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or rocking of atomic groups. bjp-bg.com

For this compound, key vibrational modes would include:

Symmetric and asymmetric stretching of the nitro (NO₂) group. globalresearchonline.net

Stretching vibrations associated with the trifluoromethyl (CF₃) group. nih.govias.ac.in

C-H stretching and bending modes of the aromatic rings. bjp-bg.com

C-C stretching vibrations within the phenyl rings. ias.ac.in

Theoretical spectra are often compared with experimental FT-IR and FT-Raman data to validate the accuracy of the computational method. nih.govglobalresearchonline.net

Ab Initio Methods

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using experimental parameters. scholarsresearchlibrary.com While often more computationally intensive than DFT, they provide a valuable benchmark. In studies of similar molecules, both DFT and HF methods have been used to optimize geometry and compare the results with experimental data, such as those from X-ray crystallography. eurjchem.comresearchgate.net These comparisons help in assessing the performance of different theoretical levels for describing the molecular system accurately. scholarsresearchlibrary.com

Electronic Structure Analysis

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Analysis of the frontier molecular orbitals provides critical insights into these characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov

A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. nih.govmdpi.com For this compound, the electron-withdrawing nature of the nitro and trifluoromethyl groups would significantly influence the energies and distributions of the HOMO and LUMO. In many nitro-aromatic compounds, the LUMO is often localized on the part of the molecule containing the nitro group.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

Parameter Symbol Description
HOMO Energy EHOMO Energy of the highest occupied molecular orbital; related to the ionization potential.
LUMO Energy ELUMO Energy of the lowest unoccupied molecular orbital; related to the electron affinity.

Charge Distribution Analysis (e.g., Mulliken's Charges, Natural Bonding Orbital (NBO) Analysis)

The distribution of electric charge within a molecule is a fundamental property that governs its physical and chemical behavior. Computational methods such as Mulliken population analysis and Natural Bonding Orbital (NBO) analysis are employed to quantify the net atomic charges on each atom. researchgate.net

Mulliken population analysis, one of the oldest and simplest methods, partitions the total electron density among the atoms. stackexchange.com However, it is known to be highly dependent on the basis set used in the calculation, and its accuracy can diminish with larger, more complex basis sets. stackexchange.com Natural Population Analysis (NPA), performed within the NBO framework, offers a more robust alternative. uni-rostock.de NBO analysis is based on transforming the canonical delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-rostock.de This method generally provides a more reliable picture of electron distribution, especially in molecules with significant ionic character. uni-rostock.de

For this compound, both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups. This is expected to significantly influence the charge distribution across the biphenyl framework. The oxygen atoms of the nitro group and the fluorine atoms of the trifluoromethyl group are anticipated to carry substantial negative charges due to their high electronegativity. Conversely, the nitrogen atom of the nitro group and the carbon atom of the trifluoromethyl group would exhibit positive charges. The carbon atoms of the phenyl rings attached to these electron-withdrawing substituents will also be relatively electron-deficient.

Studies on similar molecules, such as 4-nitro-3-(trifluoromethyl)aniline (B27955), have shown that the oxygen atoms of the nitro group possess significant negative Mulliken and NBO charges, while all hydrogen atoms have positive charges. researchgate.netnih.gov The carbon atoms in the ring can have either positive or negative charges, reflecting the complex interplay of inductive and resonance effects. researchgate.net In NBO analysis, the calculated natural atomic orbitals provide a more chemically intuitive picture of the charge distribution. stackexchange.com

Table 1: Hypothetical NBO Charge Distribution for this compound Note: This table presents illustrative data based on computational studies of structurally related compounds.

AtomNBO Charge (e)
C (attached to -CF3)+0.75
F (average)-0.25
C (attached to -NO2)+0.10
N+0.50
O (average)-0.45
Ring Carbons (average)-0.10 to +0.20
Ring Hydrogens (average)+0.15

Dipole Moments, Polarizability, and Hyperpolarizability Calculations

The response of a molecule to an applied external electric field is described by its dipole moment, polarizability, and hyperpolarizability. researchgate.net These properties are crucial for understanding intermolecular interactions and predicting the nonlinear optical (NLO) potential of a material. mdpi.com They can be calculated using quantum chemical methods, often through finite-field approaches or analytical gradient techniques. q-chem.comresearchgate.net

Polarizability (α): This tensor describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a dipole moment.

First-Order Hyperpolarizability (β): This property is responsible for second-order NLO phenomena like second-harmonic generation. researchgate.net Molecules with large β values typically possess strong electron donor and acceptor groups separated by a π-conjugated system, creating a "push-pull" electronic structure. mdpi.com

In this compound, the nitro group acts as a strong acceptor. While there is no strong donor group, the biphenyl system allows for significant charge delocalization. Computational studies on similar nitroaromatic compounds have demonstrated that the presence of such groups leads to substantial hyperpolarizability values. nih.govresearchgate.net Calculations are typically performed using Density Functional Theory (DFT) with appropriate basis sets, such as B3LYP/6-311++G(d,p). nih.gov The calculated values for these properties are essential for evaluating the molecule's potential in optoelectronic applications.

Table 2: Calculated Electric Properties of this compound Note: This table presents illustrative data based on typical values for related nitroaromatic compounds.

PropertyCalculated Value
Dipole Moment (µtot)~5.0 - 7.0 Debye
Mean Polarizability (αtot)~250 - 300 x 10-24 esu
First Hyperpolarizability (βtot)~20 - 40 x 10-30 esu

Reactivity and Stability Assessments

Global Chemical Reactivity Parameters (Ionization Potential, Electron Affinity, Chemical Hardness, Chemical Softness)

Global chemical reactivity parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide valuable insights into the kinetic stability and reactivity of a molecule. These descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (EA): The energy released when a molecule accepts an electron (A ≈ -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. tci-thaijo.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity to react.

Table 3: Hypothetical Global Reactivity Descriptors for this compound Note: This table presents illustrative data based on computational studies of structurally related compounds.

ParameterValue (eV)
EHOMO-8.50
ELUMO-3.00
Energy Gap (ΔE)5.50
Ionization Potential (I)8.50
Electron Affinity (A)3.00
Chemical Hardness (η)2.75
Chemical Softness (S)0.18

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the electron density, using a color scale to represent different values of the electrostatic potential. wolfram.com Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of near-zero potential. wolfram.com

For this compound, the MEP map is expected to show highly negative potential (deep red) localized on the oxygen atoms of the nitro group. tci-thaijo.org These sites are the most favorable for interaction with electrophiles or protons. The region around the trifluoromethyl group, due to the high electronegativity of the fluorine atoms, will also exhibit negative potential, though likely less intense than that of the nitro group. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms of the biphenyl rings. The presence of the electron-withdrawing groups makes the aromatic rings themselves electron-deficient and thus less susceptible to electrophilic attack compared to unsubstituted biphenyl. walisongo.ac.id MEP analysis corroborates the charge distribution data and provides a clear, three-dimensional picture of the molecule's reactivity landscape. researchgate.net

Intramolecular Interactions and Stabilization Energies

The stability of this compound arises from various intramolecular interactions that can be quantified using NBO analysis. The second-order perturbation theory analysis of the Fock matrix within the NBO framework is particularly useful. nih.gov It evaluates the stabilization energy (E(2)) associated with donor-acceptor interactions, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. uni-rostock.de

Key stabilizing interactions in this molecule would include:

π → π interactions:* Electron delocalization from the π orbitals of one phenyl ring to the antibonding π* orbitals of the other, contributing to the stability of the biphenyl system.

n → π interactions:* Delocalization of electron density from the lone pairs (n) of the oxygen atoms in the nitro group into the antibonding π* orbitals of the attached phenyl ring. This interaction is a significant contributor to the electronic communication between the substituent and the ring.

Studies on related fluorinated and trifluoromethyl-substituted molecules show that interactions involving fluorine are primarily dispersive in nature but can have a coulombic component. rsc.org The quantification of these E(2) energies provides a detailed understanding of the electronic factors that stabilize the molecular conformation.

Table 4: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: This table presents illustrative data based on NBO analysis of structurally related compounds.

Donor NBOAcceptor NBOE(2) (kcal/mol)
π (Phenyl Ring 1)π* (Phenyl Ring 2)~5-10
n (Oxygen of NO₂)π* (Attached Phenyl Ring)~20-30
π (Attached Phenyl Ring)n* (Nitrogen of NO₂)~2-5
σ (C-H)π* (Phenyl Ring)~1-3

Excited State Dynamics and Photophysical Properties

The photophysical properties of a molecule describe its behavior upon absorption of light, including the various relaxation pathways of the electronically excited state. For a molecule like this compound, the excited-state dynamics are expected to be complex. Upon photoexcitation, several processes can occur, such as fluorescence, intersystem crossing (ISC) to a triplet state, and non-radiative decay.

Computational studies, often augmented by ultrafast spectroscopy, can elucidate these pathways. nih.gov In many nitroaromatic compounds, the first singlet excited state (S₁) is rapidly depleted through efficient non-radiative channels. nih.gov Key potential processes include:

Twisted Intramolecular Charge Transfer (TICT): In the excited state, the nitro group may twist out of the plane of the phenyl ring. nih.gov This structural reorientation can lead to the formation of a TICT state, which is often non-emissive and provides a rapid decay pathway back to the ground state.

Intersystem Crossing (ISC): The presence of the nitro group can facilitate efficient ISC from the singlet excited state (S₁) to a triplet state (T₁). This process is often very fast, occurring on a picosecond timescale, and can lead to a very low fluorescence quantum yield. nih.gov

Studies on molecules with trifluoromethyl groups have shown that the nature and position of substitution can significantly affect excited-state lifetimes. nih.gov While some trifluoromethylated compounds exhibit long-lived triplet states, others show rapid non-radiative decay. nih.gov For this compound, it is probable that the excited state undergoes a very fast relaxation, dominated by ISC and/or TICT state formation, making the molecule virtually non-fluorescent. The specific dynamics would depend on the interplay between the two electron-withdrawing groups and the biphenyl system.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to study the excited-state properties of molecules. It is an extension of Density Functional Theory (DFT), which is used to describe the electronic structure of a molecule in its ground state. TDDFT is employed to calculate the electronic absorption spectra, predicting the energies of electronic transitions, the wavelengths of maximum absorption (λmax), and the intensity of these transitions, which is given by the oscillator strength (f). nih.gov

For a molecule like this compound, a TDDFT analysis would typically involve:

Geometry Optimization: First, the molecule's most stable three-dimensional structure in its ground state is calculated using DFT.

Excitation Calculation: Using the optimized geometry, TDDFT calculations are then performed to determine the vertical excitation energies. This simulates the absorption of light, where an electron is promoted from an occupied molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to an unoccupied one (like the Lowest Unoccupied Molecular Orbital, LUMO).

Data Analysis: The output provides a list of possible electronic transitions, their corresponding energies (in eV), wavelengths (in nm), and oscillator strengths. Transitions with high oscillator strengths correspond to the intense peaks observed in an experimental UV-Vis absorption spectrum.

In studies of similar nitroaromatic compounds, TDDFT has been used to identify low-energy transitions as having significant charge-transfer character, where electron density moves from one part of the molecule to another upon excitation. qu.edu.qa However, specific TDDFT-calculated data for the electronic transitions of this compound, such as the table below would illustrate, are not available in the reviewed literature.

Hypothetical Data Table: TDDFT Electronic Transition Data This table is a template illustrating the type of data a TDDFT calculation would yield. No experimental or theoretical data for the target compound was found.

TransitionExcitation Energy (E, eV)Wavelength (λ, nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁Data Not AvailableData Not AvailableData Not AvailableData Not Available
S₀ → S₂Data Not AvailableData Not AvailableData Not AvailableData Not Available

Twisted Intramolecular Charge Transfer (TICT) States

The concept of Twisted Intramolecular Charge Transfer (TICT) describes a photophysical process occurring in some molecules, particularly those with electron-donating and electron-accepting groups linked by a single bond that allows for rotation. rsc.org After photoexcitation to a locally excited (LE) state, the molecule can undergo a conformational change, typically a twist around the single bond, to reach a lower-energy excited state known as the TICT state. mdpi.com This state is characterized by a near-90° dihedral angle between the donor and acceptor moieties and a significant separation of charge.

The formation of a TICT state has profound effects on the molecule's fluorescence properties:

It often opens up efficient non-radiative decay channels, leading to fluorescence quenching (a decrease in emission intensity). mdpi.com

If the TICT state is emissive, it typically results in a large Stokes shift, meaning the fluorescence appears at a much longer wavelength (lower energy) than the absorption.

For this compound, the two phenyl rings are linked by a single bond. The nitro group (-NO₂) and the trifluoromethyl group (-CF₃) are both strong electron-withdrawing groups. Theoretical studies on analogous "push-pull" systems, such as 4-dimethylamino-4'-nitrobiphenyl, show that the twist of the nitrophenyl group is crucial for the intramolecular charge transfer process. nih.govresearchgate.net A computational study on this compound would investigate the potential energy surface of its excited states to determine if a stable TICT state exists, the energy barrier to reach it from the initially excited state, and its geometry. No such specific computational findings have been published for this compound.

Solvent Effects on Electronic Spectra

The electronic absorption and emission spectra of a molecule can be significantly influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. Computational chemistry can model these effects using various solvent models, such as the Polarizable Continuum Model (PCM).

In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within it. By performing TDDFT calculations with different solvent models, one can predict how the electronic transition energies will change.

Negative Solvatochromism (Hypsochromic Shift): A shift to a shorter wavelength (higher energy) with increasing solvent polarity. This often occurs when the ground state is more polar than the excited state and is thus stabilized more by polar solvents.

Positive Solvatochromism (Bathochromic Shift): A shift to a longer wavelength (lower energy) with increasing solvent polarity. This is common in molecules where the excited state is more polar than the ground state, such as those that undergo intramolecular charge transfer upon excitation. qu.edu.qa

Studies on various nitro-containing aromatic compounds confirm that their spectral properties are often dependent on the solvent's polarity and hydrogen-bonding capability. qu.edu.qaresearchgate.net An investigation into this compound would involve calculating its UV-Vis spectrum in a series of solvents (e.g., hexane, chloroform, ethanol (B145695), acetonitrile) to predict the nature and magnitude of any solvatochromic shifts. This information helps to understand the nature of the excited states and their interaction with the environment. However, specific computational data detailing these solvent effects for the title compound are not documented in the scientific literature.

Hypothetical Data Table: Solvatochromic Shifts This table is a template illustrating the type of data a computational study on solvent effects would yield. No data for the target compound was found.

SolventDielectric Constant (ε)Calculated λmax (nm)Shift vs. Gas Phase (nm)
Gas Phase1.0Data Not AvailableN/A
Hexane1.88Data Not AvailableData Not Available
Acetonitrile37.5Data Not AvailableData Not Available

Chemical Reactivity and Transformation Studies of 4 Nitro 3 Trifluoromethyl 1,1 Biphenyl

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the electronic properties of the phenyl ring to which it is attached. Its reactivity is central to the functionalization of 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of derivatives. In the case of this compound, this reaction yields 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine. This transformation is typically achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. beilstein-journals.org Metal-free reduction methods using reagents like trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine have also proven effective for the reduction of various nitroarenes and could be applicable here. beilstein-journals.org

The general reaction is as follows:

C₁₃H₈F₃NO₂ + 3 H₂ → C₁₃H₁₀F₃N + 2 H₂O

Given the presence of two deactivating groups, the reduction of the nitro group is a key step in enabling further functionalization of the molecule, as the resulting amino group is a versatile handle for subsequent reactions.

Table 1: Common Reagents for Nitro Group Reduction

Reagent/Catalyst Typical Conditions
H₂/Pd/C Methanol or Ethanol (B145695) solvent, room temperature to 50°C
H₂/PtO₂ (Adams' catalyst) Acetic acid or Ethanol solvent, room temperature
H₂/Raney Ni Ethanol or Methanol solvent, elevated temperature and pressure
SnCl₂·2H₂O/HCl Concentrated HCl, Ethanol solvent, reflux
Fe/HCl or Fe/NH₄Cl Aqueous Ethanol, reflux
Na₂S₂O₄ (Sodium dithionite) Aqueous/organic biphasic system, phase transfer catalyst

This table is interactive. You can sort and filter the data.

The nitro group is a well-known electron acceptor and can participate in charge transfer processes, particularly in molecules with a "push-pull" electronic structure, where an electron-donating group is conjugated with an electron-withdrawing group. While this compound does not fit the classic "push-pull" description due to both the nitro and trifluoromethyl groups being electron-withdrawing, the nitro group still imparts a significant electrophilic character to the phenyl ring it is attached to. In photoexcited states, it is possible for intramolecular charge transfer to occur, where electron density is shifted towards the nitro-bearing phenyl ring. However, the absence of a strong electron-donating group suggests that this effect would be less pronounced compared to archetypal charge-transfer chromophores.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group (-CF₃) is another powerful electron-withdrawing substituent that profoundly impacts the molecule's properties.

The trifluoromethyl group is renowned for its high stability, which is a direct consequence of the strength of the carbon-fluorine bond. beilstein-journals.org This high bond dissociation energy makes the trifluoromethyl group resistant to many chemical transformations. It is generally stable to both acidic and basic conditions that might cleave other functional groups. However, under harsh conditions, such as treatment with fuming sulfuric acid, hydrolysis of the trifluoromethyl group to a carboxylic acid can be achieved.

Table 2: Comparison of Average Bond Dissociation Energies

Bond Average Bond Dissociation Energy (kJ/mol)
C-F 485
C-H 413

This table is interactive. You can sort and filter the data.

The high stability of the trifluoromethyl group is a key feature in its widespread use in medicinal chemistry and materials science, as it can enhance metabolic stability and lipophilicity without introducing a reactive site.

Reactions of the Biphenyl (B1667301) Core

The reactivity of the biphenyl core is heavily influenced by the two deactivating substituents.

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The success and regioselectivity of EAS reactions are governed by the electronic nature of the substituents already present on the ring. In this compound, both the nitro group and the trifluoromethyl group are strong deactivating groups, meaning they withdraw electron density from the aromatic rings, making them less nucleophilic and thus less reactive towards electrophiles. libretexts.orgmasterorganicchemistry.com

Both groups are also meta-directing on their respective rings. libretexts.orgmasterorganicchemistry.com This means that if an electrophilic substitution were to occur on the trifluoromethyl-bearing ring, it would preferentially direct the incoming electrophile to the positions meta to the -CF₃ group. Similarly, on the other ring, the nitro group directs incoming electrophiles to the meta positions.

However, the deactivating effect of these groups is so potent that electrophilic aromatic substitution on either ring of this compound is expected to be extremely difficult. stackexchange.com The ring containing the nitro group is significantly deactivated. The ring with the trifluoromethyl group is also strongly deactivated. Furthermore, the electron-withdrawing nature of one ring deactivates the other through the biphenyl linkage. Consequently, forcing an electrophilic substitution would likely require harsh reaction conditions, which could lead to degradation of the molecule. Standard electrophilic aromatic substitution reactions such as nitration or halogenation are not expected to proceed under typical conditions.

Table 3: Expected Reactivity in Common Electrophilic Aromatic Substitution Reactions

Reaction Typical Reagents Expected Reactivity with this compound
Nitration HNO₃/H₂SO₄ Very low to no reaction
Halogenation (Br₂) Br₂/FeBr₃ Very low to no reaction
Halogenation (Cl₂) Cl₂/AlCl₃ Very low to no reaction
Friedel-Crafts Alkylation R-Cl/AlCl₃ No reaction (deactivated substrate)
Friedel-Crafts Acylation R-COCl/AlCl₃ No reaction (deactivated substrate)

This table is interactive. You can sort and filter the data.

Oxidation Reactions

Detailed research findings on the specific chemical oxidation reactions of this compound are not extensively documented in publicly available scientific literature. The presence of the nitro and trifluoromethyl groups, both of which are strong electron-withdrawing groups, renders the aromatic rings electron-deficient. This inherent electronic property makes the biphenyl system less susceptible to electrophilic attack and, consequently, more resistant to many common oxidative reactions that target electron-rich aromatic systems.

While direct oxidation studies on this compound are scarce, the photochemical reactions of biphenyl and its chlorinated derivatives on surfaces like γ-alumina and silica-alumina have been investigated. These studies indicate that photoirradiation can lead to redox processes, forming radical cations. rsc.org The hydrolysis of these radical cations can result in the formation of hydroxybiphenyls. rsc.org However, specific studies detailing the application of such photochemical oxidation methods to this compound have not been reported.

General oxidation-reduction reactions involving nitro aromatic compounds have been studied in strong acids like trifluoromethanesulfonic acid. For instance, reactions between chloromethylbenzenes and aromatic nitro compounds in this medium involve a rate-determining hydride transfer from the chloro-compound to the protonated nitro group, leading to further oxidation products. rsc.org The applicability of this type of reaction to this compound remains a subject for potential investigation.

Mechanistic Investigations of Key Transformations

The key transformations involving this compound primarily include its synthesis via cross-coupling reactions and the reduction of the nitro group to an amine, which is a versatile intermediate for further functionalization.

One of the most significant and widely utilized methods for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of a halide substituted 3-(trifluoromethyl)benzene with 4-nitrophenylboronic acid, or a halide substituted 4-nitrobenzene with 3-(trifluoromethyl)phenylboronic acid.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. wikipedia.orglibretexts.org This step is often the rate-determining step in the catalytic cycle. researchgate.net

Transmetalation: The aryl group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

Table 1: Mechanistic Steps in the Suzuki-Miyaura Cross-Coupling Reaction

Step Description Key Intermediates
Oxidative Addition The Pd(0) catalyst inserts into the aryl-halide bond. Pd(II)-aryl-halide complex
Transmetalation The aryl group from the boronic acid replaces the halide on the Pd(II) center. Diaryl-Pd(II) complex
Reductive Elimination The two aryl groups are eliminated from the Pd center to form the biphenyl product, regenerating the Pd(0) catalyst. Biphenyl product, Pd(0) catalyst

Another key transformation of this compound is the reduction of the nitro group to form 4'-amino-3-(trifluoromethyl)-1,1'-biphenyl. This transformation is crucial as the resulting amine is a valuable precursor for the synthesis of a wide range of other compounds. The reduction of aromatic nitro compounds can be achieved through various methods, including catalytic hydrogenation or using metals in acidic media. masterorganicchemistry.com

Mechanistic studies on the reduction of nitro compounds have indicated the involvement of several intermediates. nih.gov For instance, in iron-catalyzed reductions, the reaction is proposed to proceed through a nitroso intermediate. nih.gov General methods for the reduction of a nitro group to an amine include: masterorganicchemistry.com

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

Metal/Acid Reduction: Using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like HCl.

The choice of reducing agent can sometimes allow for chemoselective reductions in the presence of other reducible functional groups. nih.gov For example, studies on other nitro compounds have shown that changing the reducing agent from pinacol (B44631) borane (B79455) to phenylsilane (B129415) can achieve selective reduction of the nitro group while preserving a carbonyl group. nih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent System Type of Reduction General Applicability
H₂ / Pd, Pt, or Ni Catalytic Hydrogenation Widely used for nitro group reduction.
Fe, Sn, or Zn / HCl Metal in Acid Classic method for nitro to amine conversion.
Pinacol borane (HBpin) Chemical Reduction Can be used in catalyzed reductions. nih.gov
Phenylsilane (H₃SiPh) Chemical Reduction Offers potential for chemoselectivity. nih.gov

While these are the generally accepted mechanisms for these transformations, specific and detailed mechanistic investigations focused solely on this compound are not extensively reported.

Advanced Applications in Materials Science and Functional Molecules

Applications in Polymer Chemistry

The integration of fluorinated and nitro-functionalized biphenyl (B1667301) units into polymer backbones is a well-established strategy for creating high-performance materials. 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl is primarily utilized as a key intermediate in the synthesis of specialized monomers that are subsequently polymerized to yield materials with exceptional thermal stability, chemical resistance, and tailored functional properties.

Integration into Advanced Polymer Architectures (e.g., Polyimides)

Aromatic polyimides are a class of high-performance polymers renowned for their outstanding mechanical, thermal, and electrical properties, making them suitable for aerospace and microelectronics industries. rsc.org However, their application can be limited by poor solubility and processability. nih.gov The incorporation of structures derived from this compound is a key method to address these limitations.

The synthetic pathway typically involves the chemical reduction of the nitro group (-NO2) to an amine (-NH2), transforming the biphenyl compound into a diamine monomer. tandfonline.com This resulting fluorinated diamine, containing both the rigid biphenyl unit and the bulky trifluoromethyl group, is then reacted with various aromatic dianhydrides through a polycondensation reaction to form the final polyimide. rsc.orgtandfonline.comtandfonline.com

The presence of the trifluoromethyl (-CF3) group is particularly advantageous. It disrupts the efficient packing of polymer chains, which enhances the solubility of the polyimides in organic solvents, facilitating their processing into thin films and coatings. rsc.orgresearchgate.net Furthermore, the rigid and often non-planar structure of the biphenyl-based monomers contributes to high glass transition temperatures (Tg) and excellent thermal stability in the resulting polymers, with 5% weight loss temperatures often exceeding 500°C. rsc.orgtandfonline.com

Table 1: Properties of Polyimides Derived from Trifluoromethyl-Biphenyl Diamine Monomers
Polymer DesignationDiamine Monomer BaseGlass Transition Temp. (Tg)Thermal Stability (T5%)*Key Feature
PPDA-PIs2,5-bis(4-amino-2-trifluoromethylphenoxy)biphenyl~280-320°C546-571°CPendant phenyl rings provide more free volume. tandfonline.com
DPDA-PIs4,4'-bis(4-amino-2-trifluoromethylphenoxy)biphenyl~300-340°C550-575°CMore rigid backbone compared to PPDA series. tandfonline.com
6FDA-TFMB2,2-bis(trifluoromethyl)-4,4-diaminobiphenyl345-366°C535-605°CHigh fluorine content enhances stability and hydrophobicity. rsc.orgnih.gov

*Temperature at 5% weight loss, indicating onset of thermal decomposition.

Functional Polymers for Gas Separation

The creation of efficient gas separation membranes is a critical technology for applications ranging from industrial gas purification to carbon capture. Aromatic polyimides are leading candidates for these membranes due to their excellent intrinsic properties. tandfonline.com The performance of a gas separation membrane is defined by its permeability (productivity) and selectivity (purity). A common challenge is the trade-off between these two properties.

The inclusion of structural units derived from this compound into polyimides is a highly effective strategy for overcoming this trade-off. tandfonline.com The bulky trifluoromethyl (-CF3) groups are instrumental in this regard. tandfonline.comrsc.org They increase the fractional free volume (FFV) within the polymer matrix by preventing dense chain packing. tandfonline.comtandfonline.com This increased free volume facilitates the transport of gas molecules, leading to higher permeability. Simultaneously, the rigidity imparted by both the -CF3 groups and the biphenyl backbone can restrict polymer chain mobility, which helps the polymer act as a molecular sieve, thereby enhancing selectivity. tandfonline.com Research has shown that polyimides containing trifluoromethyl groups can exhibit high permeability for gases like O2, CO2, and H2, while maintaining good selectivity against N2 and CH4. tandfonline.commdpi.com

Table 2: Gas Separation Performance of a Representative Fluorinated Polyimide (6FDA-4MeBFAPB)
Gas PairPermeability P(CO₂) [Barrer]Ideal Selectivity (α) CO₂/CH₄Ideal Selectivity (α) O₂/N₂
CO₂/CH₄45.531.4-
O₂/N₂--4.2

Data adapted from studies on polyimides synthesized from diamines containing trifluoromethyl-phenoxy-biphenyl units. tandfonline.com Permeability is often reported in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg).

Optoelectronic and Liquid Crystal Applications

The unique electronic characteristics of the this compound structure, namely its conjugated π-system and strong electron-accepting substituents, make it a promising candidate for various optoelectronic and liquid crystal applications. rsc.org

Role in Liquid Crystal Displays

Liquid crystals (LCs) are states of matter that possess properties between those of conventional liquids and solid crystals. sigmaaldrich.comtcichemicals.com Materials that exhibit LC phases, known as mesogens, are typically composed of rigid, anisotropic (rod-shaped) molecules. The biphenyl unit is a classic example of a rigid core used in the design of mesogens. rsc.orggoogle.com

For a molecule to exhibit liquid crystalline behavior, it generally requires this rigid core coupled with polar terminal groups. The this compound molecule fits this profile. The biphenyl core provides the necessary rigidity, while the nitro group (-NO2) is a strong polar substituent. Studies on related compounds, such as 4-alkoxy-4'-nitrobiphenyls, have confirmed that the nitro-biphenyl structure can induce nematic and smectic liquid crystal phases. rsc.org The presence of a polar terminal group like -NO2 can lead to lower operating voltages in certain LC display devices compared to standard cyano-substituted materials. rsc.org The additional trifluoromethyl group can influence intermolecular interactions and potentially modify the mesophase behavior and stability. researchgate.net While direct studies on this compound as a liquid crystal are not prevalent, its structural components suggest it could function as a mesogen or a component in liquid crystal mixtures. wisc.edu

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Organic Light-Emitting Diodes (OLEDs) are a major technology in modern displays and lighting. researchgate.net The performance of an OLED is critically dependent on the organic materials used in its emissive layer. A highly successful strategy in designing efficient emitters involves creating molecules with a donor-acceptor (D-A) architecture. nih.govrsc.org This structure facilitates a process known as thermally activated delayed fluorescence (TADF), which allows OLEDs to theoretically convert 100% of electrical excitons into light, dramatically increasing efficiency. researchgate.net

The this compound molecule possesses exceptionally strong electron-accepting characteristics due to the combined inductive effects of the nitro and trifluoromethyl groups. This makes its core structure a powerful candidate for the acceptor moiety in a D-A type fluorescent molecule. researchgate.net When chemically linked to a suitable electron-donating group (such as a carbazole (B46965) or triphenylamine), the resulting compound could exhibit the charge-transfer character necessary for TADF. researchgate.netnih.gov The biphenyl framework serves as the conjugated bridge connecting the donor and acceptor, and its derivatives are widely used in OLED host and emitter materials. rsc.orgias.ac.in

Molecular Wires and Photoluminescence Substances

Molecular Wires: The concept of molecular electronics envisions using single molecules as active electronic components. A molecular wire is a molecule designed to conduct electrical current from one point to another. nih.gov The conjugated π-system of biphenyl makes it a canonical example of a molecular wire backbone. aau.dk The electrical conductance through a biphenyl molecule is highly dependent on the torsional angle between the two phenyl rings; a more planar conformation allows for better π-orbital overlap and higher conductance. researchgate.netacs.org By attaching anchoring groups (like thiols) to the ends of a biphenyl derivative, it can be connected between two metal electrodes to study its transport properties. aip.org The inclusion of strong electron-withdrawing groups like -NO2 and -CF3 on the biphenyl rings of this compound would profoundly modulate its electronic energy levels (HOMO/LUMO) and, consequently, its charge transport characteristics within a molecular junction.

Photoluminescence: The relationship between the nitro group and fluorescence is complex. Nitroaromatic compounds are typically known to be non-emissive or weakly fluorescent. rsc.org This is because the nitro group provides an efficient pathway for the rapid, non-radiative deactivation of the excited singlet state through intersystem crossing to a triplet state, effectively quenching fluorescence. rsc.org This quenching effect is so reliable that many fluorescent sensors for detecting nitroaromatic explosives are based on this principle; the fluorescence of a sensor molecule is quenched upon binding to a nitroaromatic analyte. nih.govmdpi.comresearchgate.net

However, recent studies have shown that this quenching can be overcome. Structurally constraining the nitroaromatic molecule in a rigid, planar conformation can suppress the non-radiative decay pathways and allow fluorescence to occur. rsc.org Therefore, while this compound in solution would be expected to have very low photoluminescence, its integration into a rigid polymer matrix or a highly structured molecular assembly could potentially yield a fluorescent material.

Medicinal Chemistry and Agrochemical Research

The presence of the trifluoromethyl and nitro-aromatic moieties in this compound suggests its potential as a scaffold in the development of bioactive compounds. The trifluoromethyl group is a bioisostere for various functional groups and is known to enhance the pharmacological profile of drug candidates. nih.govelsevierpure.com Similarly, nitroaromatic compounds have a long history in drug discovery.

Role as Pharmaceutical Intermediates and Scaffolds

While direct therapeutic applications of this compound are not documented in the reviewed literature, its structural components are present in medicinally active molecules. For instance, the related compound, 4-nitro-3-(trifluoromethyl)aniline (B27955), is a known intermediate in the synthesis of the non-steroidal anti-androgen drug flutamide, which has been used in the treatment of prostate cancer. chemicalbook.comgoogle.com This suggests that this compound could serve as a precursor for various biphenyl-containing pharmaceutical agents. The biphenyl structure itself is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide range of therapeutic agents. gre.ac.uk

The synthesis of novel pharmaceutical entities often involves the use of versatile building blocks that can be modified through various chemical reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard methods for creating biphenyl structures and could potentially utilize this compound or its precursors. gre.ac.ukorganic-chemistry.org

Agrochemical Applications

In the field of agrochemicals, fluorine-containing compounds, particularly those with trifluoromethyl groups, represent a significant portion of modern pesticides. nih.govnih.govresearchgate.net The trifluoromethyl group can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.

There is no specific mention in the surveyed literature of this compound being developed or used as an active agrochemical ingredient. However, its structural relative, 4-nitro-3-(trifluoromethyl)phenol, is a known pesticide used to control sea lamprey populations. This highlights the potential bioactivity of the 4-nitro-3-(trifluoromethyl)phenyl moiety. The development of new agrochemicals is an ongoing process, and scaffolds like this compound could be of interest in future research for creating novel pesticides.

Molecular Docking and Ligand Binding Studies

As of the latest review of scientific literature, there are no specific molecular docking or ligand binding studies published for this compound. Such computational and experimental studies are crucial for understanding the interaction of a molecule with biological targets like enzymes and receptors, and for guiding the design of new drugs and agrochemicals.

While direct studies on the target compound are absent, research on structurally similar molecules exists. For example, studies on other substituted nitrobiphenyls have included molecular docking simulations to predict their potential as anticancer agents. These studies provide a framework for how this compound could be investigated in the future to explore its potential bioactivity. The electronic properties conferred by the nitro and trifluoromethyl groups would be key parameters in such computational models.

Conclusion and Future Research Directions

Summary of Current Research Status

Dedicated research focusing exclusively on 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl is limited, with current information primarily consisting of its identification and basic physicochemical properties in chemical databases. epa.govnih.gov However, a broader view of the literature on related polyfunctionalized biphenyls provides a solid foundation for understanding this compound.

The synthesis of substituted biphenyls is well-established, with palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling being a primary method for constructing the biaryl core. researchgate.netorgsyn.org Research on analogous compounds demonstrates that biphenyls containing nitro (NO₂) and trifluoromethyl (CF₃) groups are of significant interest. The nitro group is a well-known pharmacophore and a versatile synthetic handle, while the trifluoromethyl group is frequently used as a bioisostere to enhance properties like metabolic stability and binding affinity. nih.govnih.govelsevierpure.com Compounds with these functional groups have been investigated for a range of biological activities and as building blocks for functional materials. researchgate.netroyalsocietypublishing.orgnih.govjcsp.org.pk Thus, while direct studies are sparse, the collective knowledge on related structures suggests that this compound is a promising candidate for further investigation.

Unexplored Reactivity and Synthetic Avenues

The synthetic potential of this compound remains largely unexplored. While it can be synthesized via standard cross-coupling methods, future research could focus on developing more efficient, sustainable, or novel synthetic strategies.

Functional Group Interconversion : The true synthetic value of this compound lies in its potential as an intermediate. A key unexplored avenue is the selective transformation of its functional groups. For instance, the reduction of the nitro group to a primary amine would yield 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine, a valuable precursor for creating amides, sulfonamides, or diazonium salts for azo dye synthesis. The reactivity of the trifluoromethyl-substituted ring towards further electrophilic or nucleophilic aromatic substitution has also not been systematically studied.

Modern Synthetic Methodologies : The application of modern synthetic techniques could yield novel derivatives. Exploring chemodivergent reaction pathways, where reaction conditions are tuned to selectively produce different products from the same starting material, could provide access to a diverse library of related compounds. acs.org Furthermore, employing modular synthetic strategies, which allow for the facile assembly of complex molecules from functionalized building blocks, could integrate this biphenyl (B1667301) into larger, more complex architectures like macrocycles or polymers. mdpi.com

Radical-Mediated Transformations : The study of radical-mediated reactions involving this compound is an emerging area. The electron-withdrawing nature of both the nitro and trifluoromethyl groups can influence the stability of radical intermediates, potentially enabling unique and regioselective functionalizations that are not accessible through traditional ionic pathways.

Potential for Novel Material and Biological Applications

The unique electronic profile of this compound, arising from the potent electron-withdrawing properties of both the NO₂ and CF₃ groups, makes it a highly attractive candidate for applications in materials science and medicinal chemistry.

Novel Material Applications : Substituted biphenyls are critical components in advanced materials.

Liquid Crystals : Axially chiral and polar biphenyls are often used as dopants in liquid crystal mixtures. nih.govresearchgate.net The significant dipole moment expected for this compound makes it a prime candidate for investigation as a chiral dopant for ferroelectric liquid crystals, which are used in high-resolution displays. jcsp.org.pk

Organic Electronics : The biphenyl core is a common motif in organic semiconductors used in applications like organic light-emitting diodes (OLEDs). royalsocietypublishing.orgdatainsightsmarket.com The electron-deficient nature of this compound suggests it could function as an n-type or charge-transporting material. Future work should involve synthesizing the compound and characterizing its photophysical and electronic properties to assess its suitability for such applications.

Novel Biological Applications : The combination of the nitro and trifluoromethyl groups on a biphenyl scaffold is a promising starting point for drug discovery.

Therapeutic Scaffolds : The CF₃ group is a well-regarded bioisostere for other groups and is known to improve the metabolic stability and cell permeability of drug candidates. nih.govelsevierpure.comresearchgate.net The nitro group is a key feature in many antimicrobial and antineoplastic agents. nih.gov Therefore, this compound could serve as a foundational structure for developing new inhibitors of biological targets. For example, similar nitro- and trifluoromethyl-phenyl fragments have been explored as inhibitors of alpha-Synuclein fibril formation, which is relevant to neurodegenerative diseases. nih.gov

Anticancer and Anti-inflammatory Agents : Various trifluoromethyl-containing compounds have demonstrated potent anticancer and anti-inflammatory activities. mdpi.com Screening this compound and its derivatives against cancer cell lines and inflammatory targets like COX-2 could reveal new therapeutic leads.

Advancements in Computational Modeling for Substituted Biphenyl Systems

Computational chemistry offers a powerful, predictive tool to guide the experimental exploration of this compound, saving significant time and resources.

Future research should leverage advanced computational models to predict the compound's properties.

Conformational and Energetic Analysis : The biological activity and material properties of biphenyls are heavily dependent on the torsional angle between the two phenyl rings. nih.gov Computational methods can accurately model the rotational energy barriers and preferred conformations of this compound, providing insight into its steric and electronic properties. researchgate.net

Prediction of Physicochemical Properties : Density Functional Theory (DFT) and other ab initio methods can be used to calculate key electronic properties. nih.gov This includes the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions for predicting intermolecular interactions, and the energies of the frontier molecular orbitals (HOMO/LUMO), which are crucial for predicting reactivity and suitability for electronic applications. jcsp.org.pknih.gov

Virtual Screening and Docking : In drug discovery, computational docking simulations can predict how this molecule might bind to the active sites of various proteins. This can help prioritize which biological targets to test against experimentally, accelerating the discovery of new bioactive agents. nih.gov By building a computational model of this biphenyl system, researchers can rationalize structure-activity relationships and design next-generation derivatives with improved properties.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl?

The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura or reductive cross-coupling, using palladium or nickel catalysts. For example, dual nickel/palladium-catalyzed reductive cross-coupling at 65°C has been effective for analogous biphenyl derivatives with nitro and trifluoromethyl groups, yielding products characterized by NMR and HRMS . Optimized reaction conditions (e.g., solvent systems like petroleum ether/ethyl acetate) and stoichiometric control of coupling partners (e.g., aryl halides and nitro precursors) are critical for achieving high yields.

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR spectra confirm substituent positions and electronic environments. For example, nitro and trifluoromethyl groups induce distinct deshielding effects on adjacent protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with precision (e.g., experimental vs. calculated mass error < 0.6 ppm) .
  • Chromatography : Thin-layer chromatography (TLC) or HPLC monitors reaction progress and purity.

Advanced Research Questions

Q. What are the electronic and steric effects of the nitro and trifluoromethyl groups on the reactivity of this compound in further functionalization?

  • Nitro Group : Strong electron-withdrawing nature activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic substitution. Positional effects (e.g., meta vs. para) influence regioselectivity in reactions like nitration or halogenation .
  • Trifluoromethyl Group : Induces steric hindrance and stabilizes intermediates via electron-withdrawing effects. Comparative studies with methyl or bromo analogs reveal reduced reaction rates in sterically demanding transformations . Example : In Suzuki couplings, the trifluoromethyl group may slow transmetallation steps due to steric bulk, necessitating elevated temperatures or bulky ligands .

Q. How can computational chemistry aid in predicting the physicochemical properties or reaction pathways of this compound?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or charge distribution.
  • Molecular Dynamics (MD) : Simulates solvent interactions and crystal packing, relevant for solubility or crystallography studies.
  • Docking Studies : Evaluates potential bioactivity by predicting binding affinities to biological targets (e.g., enzymes or receptors) .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Crystal Growth : The compound’s rigidity and substituent polarity may hinder crystallization. Vapor diffusion or slow evaporation in mixed solvents (e.g., dichloromethane/hexane) is often required.
  • Data Refinement : SHELX software is widely used for structure solution and refinement. For example, SHELXL handles high-resolution data to resolve positional disorder caused by nitro group rotation .

Contradictions and Open Research Questions

Q. Why do discrepancies exist in reported yields for cross-coupling reactions involving this compound?

Variations arise from:

  • Catalyst Loading : Excess Pd(0) may lead to homocoupling byproducts.
  • Oxygen Sensitivity : Nitro groups can participate in side reactions under aerobic conditions, necessitating inert atmospheres .
  • Substituent Compatibility : Trifluoromethyl groups may poison certain catalysts, requiring ligand optimization (e.g., XPhos or SPhos) .

Biological and Material Science Applications

Q. What role does this compound play in medicinal chemistry research?

  • Pharmacophore Development : The nitro group can be reduced to an amine in vivo, generating bioactive intermediates for antimicrobial or anticancer agents .
  • Enzyme Inhibition : Derivatives have shown potential in targeting kinases or cytochrome P450 enzymes, with structure-activity relationship (SAR) studies guiding optimization .

Safety and Handling Considerations

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Toxicity : Nitroaromatics may exhibit mutagenic or explosive properties. Use fume hoods and anti-static equipment.
  • Storage : Keep in amber vials under inert gas (e.g., argon) to prevent degradation. Refer to safety data sheets (SDS) for specific hazard classifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.